![molecular formula C12H23NO4 B124085 (R)-2-[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid methyl ester CAS No. 153960-35-1](/img/structure/B124085.png)
(R)-2-[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid methyl ester, also known as Boc-D-Leu-OCH3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in the development of new drugs and therapies.
Mecanismo De Acción
The mechanism of action of (R)-2-[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid methyl esterH3 is not fully understood, but it is believed to act as a protease inhibitor by binding to and blocking the activity of certain enzymes. This can lead to the inhibition of various cellular processes, including protein synthesis and DNA replication.
Efectos Bioquímicos Y Fisiológicos
(R)-2-[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid methyl esterH3 has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and the suppression of HIV replication. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (R)-2-[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid methyl esterH3 is its versatility, as it can be used as a building block for the synthesis of a wide range of peptides and other molecules. It is also relatively easy to synthesize, making it a cost-effective option for lab experiments.
However, there are also some limitations associated with the use of (R)-2-[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid methyl esterH3 in lab experiments. For example, it can be difficult to purify due to its hydrophobic nature, and it may also be prone to degradation over time.
Direcciones Futuras
There are a number of potential future directions for the use of (R)-2-[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid methyl esterH3 in scientific research. One area of focus is the development of new drugs and therapies for cancer, HIV, and other diseases. Another potential direction is the exploration of its neuroprotective effects for the treatment of neurodegenerative diseases such as Alzheimer's disease.
In addition, there may be opportunities to optimize the synthesis method for (R)-2-[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid methyl esterH3, potentially increasing its yield and purity. Finally, further research is needed to fully understand the mechanism of action of (R)-2-[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid methyl esterH3 and its potential applications in a range of scientific fields.
Métodos De Síntesis
(R)-2-[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid methyl esterH3 can be synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the protection of the carboxylic acid group with a Boc (tert-butyloxycarbonyl) group. This is achieved by reacting the carboxylic acid with di-tert-butyl dicarbonate in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
The next step involves the coupling of the Boc-protected amino acid with the methyl ester of 3,3-dimethylbutanoic acid. This is typically achieved using a coupling reagent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Finally, the Boc group is removed using an acid such as trifluoroacetic acid, resulting in the formation of (R)-2-[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid methyl esterH3.
Aplicaciones Científicas De Investigación
(R)-2-[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid methyl esterH3 has been widely used in scientific research as a building block for the synthesis of peptides and other molecules. It has been shown to have potential applications in the development of new drugs and therapies for a variety of diseases, including cancer, HIV, and Alzheimer's disease.
Propiedades
Número CAS |
153960-35-1 |
|---|---|
Nombre del producto |
(R)-2-[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid methyl ester |
Fórmula molecular |
C12H23NO4 |
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
methyl (2R)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)8(9(14)16-7)13-10(15)17-12(4,5)6/h8H,1-7H3,(H,13,15)/t8-/m0/s1 |
Clave InChI |
NDACBWZNPPVOJB-QMMMGPOBSA-N |
SMILES isomérico |
CC(C)(C)[C@H](C(=O)OC)NC(=O)OC(C)(C)C |
SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)C(C(=O)OC)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




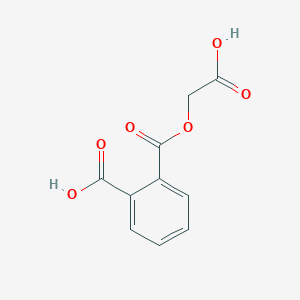

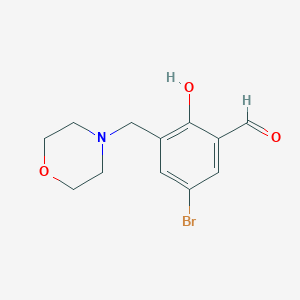
![1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]thio]-](/img/structure/B124025.png)
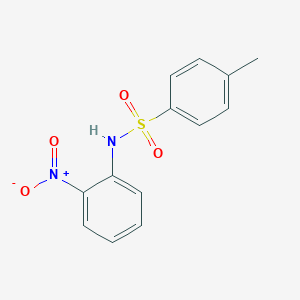
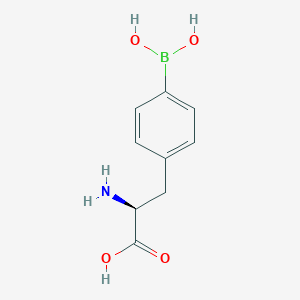
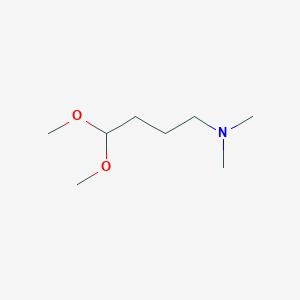
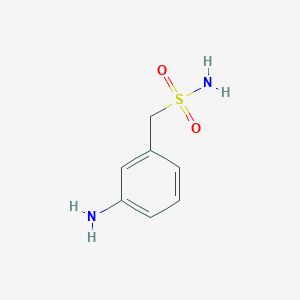

![2-Azetidinone, 3-[(1S)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3S,4S)-](/img/structure/B124048.png)
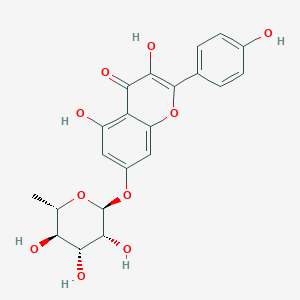
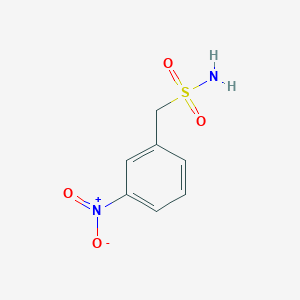
![1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione](/img/structure/B124056.png)